![molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4](/img/structure/B3022212.png)
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Overview
Description
“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 . It is also known by its IUPAC name, methyl {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetate . This compound is typically stored under refrigerated conditions .
Molecular Structure Analysis
The molecular structure of “Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” can be analyzed using its InChI code: 1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.Physical And Chemical Properties Analysis
“Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate” has a molecular weight of 272.34 . It is typically stored under refrigerated conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)
- Application : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These protected AAILs serve as efficient reactants and reaction media for peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, yielding dipeptides in just 15 minutes .
Antibacterial Activity Screening
- Application : In vitro screening against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains can provide insights into its antibacterial potential .
Proteomics Research
- Application : Researchers use this compound as a building block for peptide synthesis and proteomics studies. Its Boc-protected piperidine moiety allows controlled peptide assembly and modification .
Linker in PROTAC Development
- Application : Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate serves as a rigid linker in PROTAC development, facilitating the design of molecules that selectively degrade specific proteins .
Synthetic Intermediate for Novel Compounds
- Application : Chemists use this compound as an intermediate to synthesize novel molecules. Its unique structure provides opportunities for diversification and functionalization .
Drug Discovery and Medicinal Chemistry
- Application : Researchers explore the pharmacological properties of Boc-protected methyl piperidine derivatives. By modifying the Boc group and the piperidine ring, they aim to develop potential drug candidates .
Mechanism of Action
Target of Action
The primary target of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is currently unknown. This compound is a derivative of the tert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines . .
Mode of Action
As a BOC-protected compound, it may undergo reactions that remove the BOC group, revealing the amine for further reactions . This process typically involves the use of strong acids .
Biochemical Pathways
BOC-protected compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Result of Action
As a BOC-protected compound, it may be involved in the synthesis of complex organic molecules, potentially leading to various molecular and cellular effects depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the BOC group and its removal . Furthermore, the compound’s efficacy and mode of action can be influenced by the specific biological and chemical context in which it is used.
properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBBKIVIMLWIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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